(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Overview
Description
“(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane” is a chemical substance that is manufactured and supplied by various companies . Its molecular formula is C17H23NCl2O and it has a molar mass of 328.277 .
Molecular Structure Analysis
The molecular structure analysis of this compound would typically involve techniques like Raman spectroscopy , but specific details about this compound’s structure aren’t available in the sources I found.Scientific Research Applications
Radiolabeling and Brain Imaging Studies
(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane has been utilized in neuroscience, particularly in radiolabeling for brain imaging. For instance, a study by Gee, Moldt, and Gjedde (1997) reported the labeling of this compound with carbon-11 to create [11C]NS 2214 (BMS-204756), an inhibitor of the dopamine transporter. This compound showed promise in brain imaging applications due to its affinity for the dopamine transporter, crucial in studying neurological conditions and brain functions (Gee, Moldt, & Gjedde, 1997).
Crystal Structure Analysis
The compound's crystal structure has been a subject of interest. For example, Wood, Brettell, and Lalancette (2007) examined the gold(III) tetrachloride salt of a similar compound, L-cocaine, which shares structural similarities with the (2R,3S) compound. Their study provided valuable insights into the molecular structure and bonding characteristics, which can be instrumental in understanding the physical and chemical properties of these compounds (Wood, Brettell, & Lalancette, 2007).
Synthesis and Characterization
Synthesis and characterization of similar compounds have been widely studied. Wu, Guo, Zhang, and Xia (2015) synthesized a compound with a similar molecular structure and performed a detailed analysis using NMR and HRMS spectroscopy. Their research contributed to the understanding of the chemical properties and potential applications of such compounds (Wu, Guo, Zhang, & Xia, 2015).
Future Directions
Properties
IUPAC Name |
(2R,3S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3/t12?,13-,14-,17?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVWXKKWDOJNIT-YXXKGXSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@H](CC2CCC1N2C)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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